REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][c:10]([NH:15][CH:16]=[O:17])[c:11]([O:13][CH3:14])[n:12]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:1][C:2](=[O:3])[CH2:4][Cl:5].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cs+:22].[Cs+:23].[I-:25].[K+:24]>>[CH3:1][C:2](=[O:3])[CH2:4][N:15]([c:10]1[cH:9][cH:8][c:7]([Br:6])[n:12][c:11]1[O:13][CH3:14])[CH:16]=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nc(Br)ccc1NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1nc(Br)ccc1N(C=O)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |